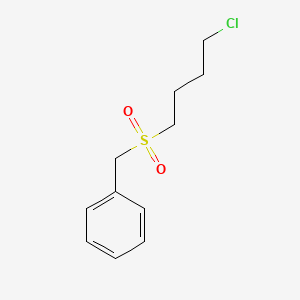

Benzyl 4-chlorobutyl sulfone

Description

Overview of Organosulfur Chemistry and Sulfone Scaffolds in Modern Synthesis

Organosulfur compounds, which are organic compounds containing sulfur, are integral to chemical and medicinal science. jmchemsci.comwikipedia.org They are found in a wide array of biologically active molecules, pharmaceuticals, and natural products. jmchemsci.comwikipedia.org The versatility of sulfur, with its various oxidation states, allows for a diverse range of chemical reactions and molecular structures. mdpi.comnih.gov

Among organosulfur compounds, sulfones represent a particularly important class. researchgate.net A sulfone is an organosulfur compound containing a sulfonyl functional group (R-S(=O)₂-R'), where the sulfur atom is double-bonded to two oxygen atoms and single-bonded to two carbon atoms. wikipedia.org The sulfone group is a key structural motif in many pharmaceuticals, agrochemicals, and polymers. namiki-s.co.jpthieme-connect.com In medicinal chemistry, the sulfone scaffold is often utilized to enhance the physicochemical properties of drug candidates, such as improving solubility and metabolic stability. namiki-s.co.jpresearchgate.net The polar nature of the sulfone moiety can also facilitate strong hydrogen bond interactions with biological targets. researchgate.net

The Strategic Importance of Halogenated Alkyl Chains as Synthetic Handles

Halogenated alkyl chains are crucial building blocks in organic synthesis. The presence of a halogen atom, such as chlorine, on an alkyl chain introduces a reactive site into an otherwise unreactive hydrocarbon chain. This "synthetic handle" allows for a variety of subsequent chemical transformations. The carbon-halogen bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for numerous substitution and elimination reactions, enabling the construction of more complex molecular architectures.

The 4-chlorobutyl group in Benzyl 4-chlorobutyl sulfone provides a reactive electrophilic site at the terminal carbon, which can participate in a range of synthetic modifications. This feature makes the compound a valuable intermediate for the synthesis of a diverse array of derivatives.

Rationale for Investigating the this compound Molecular Architecture

The molecular architecture of this compound is of significant interest to researchers for several reasons. The molecule combines three key functional components:

The Sulfone Group: As a stable and polar functional group, it imparts specific physicochemical properties and can be used to direct chemical reactions. Sulfones are known to be important in various classical organic reactions. nih.govnih.govnih.govrsc.orgsioc-journal.cnresearchgate.netbenthamdirect.compreprints.org

The 4-Chlorobutyl Chain: The terminal chlorine atom serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of other functional groups and the construction of more complex molecules. For instance, similar 4-chlorobutyl compounds have been used in the synthesis of various derivatives. researchgate.netacs.org

This combination of functionalities in a single molecule makes this compound a versatile building block in synthetic chemistry. It can be used to synthesize a variety of target molecules with potential applications in materials science and medicinal chemistry. For example, the related compound S-4-chlorobutyl benzyl thiocarbamate has been synthesized and characterized. core.ac.uk

Historical Context of Sulfone Chemistry Relevant to this Scaffold

The chemistry of sulfones has a rich history dating back to the 19th century. thieme-connect.com Early research focused on the synthesis and basic reactivity of simple sulfones. A significant milestone was the discovery of the first sulfone-based drug, sulfonal, in 1888. thieme-connect.com

Key synthetic methods for preparing sulfones were established over several decades and remain fundamental to the field. These classical methods include:

Oxidation of Thioethers and Sulfoxides: This is one of the most common methods for synthesizing sulfones. wikipedia.orgjchemrev.com

Alkylation of Sulfinates: The reaction of sulfinate salts with alkyl halides is another widely used approach. thieme-connect.comorganic-chemistry.org

Friedel-Crafts-type Sulfonylation: This method is used for the synthesis of aryl sulfones. wikipedia.org

The development of named reactions involving sulfones, such as the Ramberg-Bäcklund reaction and the Julia-Lythgoe olefination, further expanded the synthetic utility of this functional group. nih.govnih.govnih.govrsc.orgsioc-journal.cnresearchgate.netbenthamdirect.compreprints.orgbenthamdirect.com These reactions allow for the formation of carbon-carbon double bonds, a fundamental transformation in organic synthesis. A 1978 publication in the Bulletin of the Academy of Sciences of the USSR Division of Chemical Science described the synthesis of 3-chloropropyl and 4-chlorobutyl alkyl (phenyl) sulfones through the oxidative chlorination of the corresponding hydroxyalkyl sulfides and sulfoxides, a process directly relevant to the synthesis of the title compound. acs.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 14633-43-3 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₅ClO₂S | sigmaaldrich.comnih.gov |

| Molecular Weight | 246.75 g/mol | N/A |

| IUPAC Name | 1-(benzylsulfonyl)-4-chlorobutane | N/A |

Propriétés

Numéro CAS |

14633-43-3 |

|---|---|

Formule moléculaire |

C11H15ClO2S |

Poids moléculaire |

246.75 g/mol |

Nom IUPAC |

4-chlorobutylsulfonylmethylbenzene |

InChI |

InChI=1S/C11H15ClO2S/c12-8-4-5-9-15(13,14)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |

Clé InChI |

XJMWVIJWGYVKHR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CS(=O)(=O)CCCCCl |

Origine du produit |

United States |

Advanced Synthetic Methodologies for Benzyl 4-chlorobutyl Sulfone and Analogous Structures

Strategies for Carbon-Sulfur Bond Formation in Sulfone Synthesis

The creation of the C-S bond is the cornerstone of sulfone synthesis. Modern methodologies have moved beyond classical approaches, which often required harsh conditions, to more refined, catalyst-driven processes that offer greater efficiency, selectivity, and functional group tolerance. nih.gov

Metal-Catalyzed Coupling Reactions for Benzylic Sulfone Formation

Metal-catalyzed reactions have become indispensable in the synthesis of benzylic sulfones, providing routes that are both mild and highly efficient.

A significant advancement in the synthesis of benzylic sulfones involves the palladium-catalyzed nucleophilic substitution of benzylic carbonates with sodium arenesulfinates. acs.orgorganic-chemistry.org This method offers a stable and efficient alternative to traditional methods that often rely on unstable and difficult-to-handle benzylic halides. organic-chemistry.org The reaction is typically catalyzed by a palladium complex generated in situ from a precursor like [Pd(η³-C₃H₅)Cl]₂ and a phosphine ligand, such as DPEphos (bis(2-diphenylphosphinophenyl)ether). acs.orgorganic-chemistry.orgnih.gov The process proceeds efficiently in a solvent like DMSO at elevated temperatures (e.g., 80 °C), yielding a diverse range of benzylic sulfones in high yields. acs.orgorganic-chemistry.org The mechanism is believed to involve the formation of a (η³-benzyl)palladium intermediate, which then reacts with the sulfinate nucleophile. organic-chemistry.org

Table 1: Palladium-Catalyzed Synthesis of Benzylic Sulfones

| Catalyst System | Substrates | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| [Pd(η³-C₃H₅)Cl]₂ / DPEphos | Benzylic Carbonates, Sodium Arenesulfinates | DMSO | 80 °C | High | organic-chemistry.org |

Nickel catalysis has emerged as a powerful tool for the simultaneous and efficient synthesis of both sulfones and sulfides/selenides. organic-chemistry.orgacs.orgnih.gov A novel strategy employs a synergistic nickel-catalyzed reductive coupling and SN2 reaction of allyl/benzyl bromides with thiosulfonates or selenosulfonates. organic-chemistry.orgacs.org This method is characterized by its excellent atom and step economy, mild reaction conditions, and broad functional group compatibility, consistently producing high yields. organic-chemistry.orgnih.gov The reaction's success is often enhanced by using 1,10-phenanthroline as a ligand and manganese as a reductant. organic-chemistry.org Mechanistic investigations point towards a nickel catalytic cycle that involves radical intermediates. organic-chemistry.org This approach provides a new avenue for nickel-catalyzed reductive coupling and expands the toolkit for synthesizing sulfur-containing compounds. organic-chemistry.orgacs.org

Copper-catalyzed reactions have enabled significant progress in the asymmetric synthesis of sulfones, particularly those with chiral centers. rsc.orgnih.gov One notable development is the copper-catalyzed three-component reaction of propargylic cyclic carbonates, cyclopropan-1-ols, and sulfur dioxide, which allows for the preparation of tertiary propargylic sulfones with quaternary stereocenters. rsc.orgrsc.org This enantioselective propargylic sulfonylation proceeds under mild conditions and demonstrates high asymmetric induction and broad functional group compatibility. rsc.orgrsc.org Another key copper-catalyzed method is the remote enantioselective sulfonylation of yne-allylic esters with sodium sulfinates, which proceeds via a copper-vinylvinylidene intermediate. nih.gov These methods are crucial for accessing enantiomerically enriched sulfones, which are of great interest in medicinal chemistry. nih.govresearchgate.net

Table 2: Copper-Catalyzed Enantioselective Sulfonylation

| Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|

| Three-component reaction | Propargylic cyclic carbonates, cyclopropan-1-ols, SO₂ | Generates tertiary propargylic sulfones with quaternary stereocenters | rsc.orgrsc.org |

| Remote sulfonylation | Yne-allylic esters, Sodium sulfinates | Excellent regio-, enantio-, and stereoselectivity | nih.gov |

Nickel-Catalyzed Reductive Coupling and S<sub>N</sub>2 Synergistic Reactions for Sulfones

Oxidative Protocols for Sulfide and Sulfoxide Precursors to Sulfones

The oxidation of sulfides and sulfoxides is a fundamental and widely used method for preparing sulfones. acsgcipr.orgjchemrev.com Historically, this was often accomplished with strong, stoichiometric oxidants. acsgcipr.org However, contemporary methods focus on more controlled and selective oxidations.

A variety of oxidizing agents can be employed, and the choice of reagent and reaction conditions can often allow for selective oxidation to either the sulfoxide or the sulfone. jchemrev.com For the synthesis of sulfones, stronger oxidizing conditions or an excess of the oxidant are typically used. Common oxidants include hydrogen peroxide, peroxy acids, and potassium permanganate. jchemrev.com The use of catalysts, such as metal complexes, can enable the use of milder terminal oxidants like molecular oxygen. acsgcipr.org For instance, n-butyltriphenylphosphonium dichromate in the presence of aluminum chloride has been shown to efficiently oxidize a wide range of sulfides to their corresponding sulfones in excellent yields. tandfonline.com Another practical method involves the in-situ generation of chlorine dioxide from sodium chlorite and hydrochloric acid to oxidize sulfides to sulfones with high selectivity. researchgate.net

Careful control of stoichiometry and reaction conditions is crucial to prevent over-oxidation when the sulfoxide is the desired product, but these conditions are leveraged to ensure complete conversion to the sulfone when it is the target molecule. acsgcipr.org

Direct Sulfonylation Reactions (e.g., from Alcohols, Anilines)

Direct sulfonylation methods provide a more streamlined approach to sulfone synthesis by avoiding the pre-functionalization of substrates. nih.govorganic-chemistry.org

A notable example is the visible-light-mediated photoredox-catalyzed sulfonylation of aniline derivatives with sulfinate salts. nih.govrsc.org This mild reaction allows for the direct formation of sulfonylated anilines without the need for harsh conditions or pre-functionalization of the aniline starting material. nih.gov The process relies on the straightforward generation of sulfonyl radicals from stable sulfinate salts. nih.gov

For the synthesis of sulfonate esters, which can be precursors to sulfones, alcohols can be directly sulfonylated. sapub.org A simple and effective method for the sulfonylation of alcohols and anilines involves their reaction with p-toluenesulfonyl chloride. sapub.org In some cases, these reactions can proceed under solvent-free conditions at room temperature. sapub.org Indium has also been shown to be an effective catalyst for the sulfonylation of amines and alcohols with sulfonyl chlorides. organic-chemistry.org

Thiosulfonates as Substrates in Sulfone and Sulfonamide Production

The use of thiosulfonates (R-SO₂S-R¹) as precursors for sulfones represents a stable and effective alternative to traditional methods that often rely on the oxidation of thioethers or the use of less stable sulfonyl chloride derivatives. Thiosulfonates serve as versatile electrophilic sulfonylating agents and can also be precursors to nucleophilic sulfinate anions.

A significant strategy involves the reaction of thiosulfonates with nucleophiles to generate sulfones. organic-chemistry.org Research by Shyam and Jang has demonstrated that thiosulfonates, which can be synthesized via copper-catalyzed aerobic dimerization of thiols, are effective substrates for producing a wide array of sulfones. organic-chemistry.org In this methodology, the thiosulfonate acts as a source of a sulfinate anion (RSO₂⁻) upon reduction or disproportionation, which then undergoes nucleophilic substitution with an appropriate electrophile. For the synthesis of Benzyl 4-chlorobutyl sulfone, this could involve the reaction of a benzylthiosulfonate with a 4-chlorobutyl halide or the reaction of a 4-chlorobutylthiosulfonate with benzyl bromide.

Another approach is the photoredox-catalyzed atom transfer radical addition (ATRA) of thiosulfonates to alkynes, which yields vinyl sulfones. chinesechemsoc.org While this method directly produces vinyl sulfones, it highlights the reactivity of the S-S bond in thiosulfonates under mild, light-induced conditions, a principle that can be adapted for other transformations. The reaction proceeds with excellent regio- and trans-selectivity. chinesechemsoc.org

The general utility of sodium sulfinates, which can be derived from thiosulfonates, is well-established for forming S-S, N-S, and C-S bonds, making them crucial intermediates in organosulfur chemistry. rsc.org The reaction between sodium sulfinates and thiols or disulfides provides an efficient route to unsymmetrical thiosulfonates, further expanding the synthetic possibilities. rsc.org

Table 1: Selected Reactions Involving Thiosulfonates for Sulfone Synthesis

| Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Thiosulfonates, Amines | N-Bromosuccinimide (NBS) | Sulfonamides | organic-chemistry.org |

| Thiosulfonates, Alkynes | Eosin Y-Na₂, DMAP, light | E-β-Arylthiylvinyl sulfones | chinesechemsoc.org |

| Thiols, Sodium Sulfinates | CuI, 1,10-Phenanthroline, Air | Thiosulfonates | rsc.org |

Construction and Incorporation of the 4-Chlorobutyl Moiety

The 4-chlorobutyl group is a key structural component, serving as a versatile alkylating agent in subsequent synthetic steps due to the reactivity of the terminal carbon-chlorine bond. Its incorporation into a target molecule like this compound requires specific and efficient synthetic methods.

Ring-Opening Reactions of Cyclic Ethers and Heterocycles to Form 4-Chlorobutyl Derivatives

The cleavage of cyclic ethers, particularly tetrahydrofuran (THF), is a primary strategy for generating linear 4-substituted butyl chains. researchgate.netmdpi.com These reactions typically involve an acid chloride and a Lewis or Brønsted acid catalyst. The reaction of THF with an acyl chloride in the presence of a catalyst yields a 4-chlorobutyl ester. researchgate.netresearchgate.net For instance, reacting THF with acetyl chloride and hydrochloric acid produces 4-chlorobutyl acetate. google.com This ester can then be hydrolyzed to 4-chlorobutanol and subsequently converted to other 4-chlorobutyl derivatives.

Various catalytic systems have been developed to promote this transformation under mild conditions. Catalysts such as iodine, ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and lanthanide salts like lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) have proven effective. researchgate.netmdpi.com The use of 10 mol% iodine under solvent-free conditions, for example, provides high yields of 4-chlorobutyl esters from the reaction of THF with acyl chlorides. researchgate.netmdpi.com

In a specific application, the acyl chloride derived from 5-(8-carboxyl-1-naphthyl)-10,15,20-triphenyl-porphyrin was reacted with tetrahydrofuran in the presence of a Brønsted–Lowry acid (phenol or dry HCl) to yield the corresponding 4-chlorobutyl ester derivative. researchgate.net This demonstrates the versatility of the method for complex molecular scaffolds.

Halogenation Strategies for Alkyl Chains Leading to Chlorobutyl Moieties

Direct halogenation of a butyl or longer alkyl chain is another viable method for creating the chlorobutyl moiety. This is particularly relevant in the modification of polymers, such as the chlorination of butyl rubber, which is a copolymer of isobutene and isoprene. justia.com The process involves treating a solution of the polymer with elemental chlorine. justia.com While applied on a macromolecular scale, the underlying principles of radical or ionic chlorination are applicable to smaller molecules.

For laboratory-scale synthesis, starting from a precursor like 1,4-butanediol, a two-step process involving monoprotection followed by chlorination of the remaining alcohol group (e.g., using thionyl chloride or Appel reaction conditions) and subsequent deprotection can yield 4-chlorobutanol. Alternatively, direct reaction of 1,4-butanediol with hydrochloric acid can produce a mixture of products including 4-chlorobutanol and 1,4-dichlorobutane, requiring careful control of reaction conditions. The synthesis of 1-bromo-4-chlorobutane, a useful bifunctional building block, can be achieved by reacting 1-methyl-2-imidazolinethiol with 1-bromo-4-chlorobutane itself in the presence of a base like potassium carbonate. psu.edu

Integrated Multi-Component and One-Pot Synthetic Sequences for the Sulfone Scaffold

A palladium-catalyzed, three-component synthesis combines an aryl iodide, an aminosulfonamide (as a masked sulfinate), and an electrophilic coupling partner (such as a benzyl or alkyl halide) in a single pot. rsc.org This process allows for the construction of diverse sulfones under mild conditions without the need for thiol starting materials or harsh oxidants. rsc.org To synthesize this compound via this route, one could potentially use phenyl iodide, an appropriate aminosulfonamide, and 4-chlorobutyl bromide as the electrophile, followed by benzylation, or a similar sequence.

Another one-pot method involves the reaction of organometallic reagents (derived from simple starting materials) with sulfur dioxide to form sulfinate salts in situ. nih.gov These sulfinates are then immediately treated with diaryliodonium salts to produce aryl sulfones without the need for a transition-metal catalyst. nih.gov This sequence integrates organometallic preparation, sulfinate formation, and arylation into a single operation.

Furthermore, a one-pot procedure for synthesizing 1-sulfonylbicyclo[1.1.0]butanes from readily available methyl sulfones and epichlorohydrin has been reported. nih.gov This highlights the power of one-pot sequences to construct complex, strained molecules containing the sulfone group from simple precursors. nih.gov

Table 2: Examples of One-Pot/Multi-Component Sulfone Syntheses

| Reaction Type | Key Components | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| Three-Component | Aryl iodide, Aminosulfonamide, Electrophile | Palladium Complex | Aryl Alkyl/Benzyl Sulfone | rsc.org |

| One-Pot Sequence | Organometallic Reagent, SO₂, Diaryliodonium Salt | None (Transition-metal-free) | Aryl Sulfone | nih.gov |

Asymmetric Synthesis Approaches and Stereochemical Control in Related Benzyl Sulfone Systems

When the carbon atom alpha to the sulfonyl group is a stereocenter, as could be the case in analogs of this compound, controlling the stereochemistry becomes a critical synthetic challenge. Asymmetric synthesis provides pathways to enantiomerically enriched or pure sulfones.

Recent advances have focused on the enantioselective synthesis of chiral sulfones. nih.gov For example, chiral N-heterocyclic carbene (NHC) catalysts have been used for the enantioselective sulfonylation of 2-(substituted acryloyl)benzaldehydes. nih.gov A strategy for constructing acyclic 1,3-nonadjacent stereogenic centers, one of which is at the alpha position to a sulfonyl group, involves an enantioselective addition reaction followed by a diastereoselective alkylation. researchgate.net This approach allows for precise control over multiple stereocenters in a sequential manner.

The asymmetric addition of ortho-sulfinylbenzyl carbanions to sulfonylacetylene derivatives has been described as a method for generating diastereomerically enriched secondary benzyl propargyl alcohols. acs.org Although the final product is an alcohol, the methodology involves the manipulation of a chiral sulfinyl group to direct the stereochemical outcome of a C-C bond formation adjacent to a benzyl group, a principle applicable to the synthesis of chiral benzyl sulfones.

Chiral Auxiliary-Mediated Strategies in Benzyl-Containing Systems

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy has been successfully applied in various transformations involving benzyl-containing systems.

In the context of creating stereocenters, chiral auxiliaries such as enantiopure menthol and oxazolidinones have been utilized for chiral auxiliary-directed benzylation reactions. usm.edu A novel chiral auxiliary containing a pyrrolidine ring has been reported for the α-alkylation of ketones with various electrophiles, including benzyl-based ones, achieving high enantiomeric excess. ucc.ie

A particularly relevant strategy involves the use of a chiral interlocking auxiliary for the synthesis of mechanically planar chiral rotaxanes. nih.gov While applied to a different class of molecules, this work demonstrates how a chiral covalent unit can effectively control the stereochemical outcome of a complex bond-forming event. Similarly, in glycosylation reactions, a participating (S)-(phenylthiomethyl)benzyl chiral auxiliary at the C2 position has been used to achieve complete anomeric control during the installation of 1,2-cis-glycosides, forcing the reaction to proceed stereoselectively. researchgate.net These examples showcase the power of covalently attached, benzyl-containing chiral auxiliaries to control stereochemistry, a concept directly transferable to the asymmetric synthesis of chiral benzyl sulfones.

Enantioselective Catalysis in Sulfone Synthesis

The synthesis of chiral sulfones, where the sulfur atom is part of a stereogenic center or is in proximity to one, represents a significant area of research in modern organic chemistry. nih.gov These chiral motifs are prevalent in numerous biologically active compounds and pharmaceutical agents. rsc.orgrsc.org The development of enantioselective catalytic methods to access these structures with high stereocontrol is therefore of paramount importance. rsc.org While specific enantioselective routes to this compound are not extensively detailed in the literature, the principles of asymmetric catalysis in sulfone synthesis can be applied to envision synthetic pathways for this and analogous structures.

The primary strategies for the enantioselective synthesis of chiral sulfones revolve around the asymmetric transformation of prochiral substrates. researchgate.net These methods include the catalytic asymmetric hydrogenation of unsaturated sulfones, conjugate additions to α,β-unsaturated sulfones, and various hydrosulfonylation reactions. rsc.orgnih.govnih.gov

A prominent and efficient method for generating chiral sulfones is the catalytic asymmetric hydrogenation of unsaturated sulfones. rsc.org This approach utilizes transition metal catalysts, such as rhodium, ruthenium, and iridium, in combination with chiral ligands to achieve high enantioselectivity. rsc.orgnih.gov For a hypothetical precursor to a this compound analog, such as an α,β-unsaturated sulfone, this method could be employed to establish a chiral center. The general success of this methodology is demonstrated in the hydrogenation of various unsaturated sulfones, affording chiral sulfones in high yields and with excellent enantiomeric excesses (ee). For instance, iridium-catalyzed asymmetric hydrogenation of homoallylic sulfones has been shown to produce γ-chiral sulfones with up to 98% ee. nih.gov

Another powerful strategy is the rhodium-catalyzed enantioselective conjugate addition of organoboronic acids to α,β-unsaturated 2-pyridyl sulfones. nih.gov This method is notable for its broad substrate scope, allowing for the addition of both aryl and alkenyl boronic acids. nih.gov The use of a chiral ligand, such as Chiraphos, induces high enantioselectivity, with reported ee values ranging from 70-92%. nih.gov The 2-pyridylsulfonyl group serves as a coordinating moiety for the rhodium catalyst and can be subsequently removed or transformed, highlighting the synthetic utility of the resulting chiral sulfones. nih.gov

The direct enantioselective hydrosulfonylation of allenes and alkynes has also emerged as a potent method for synthesizing chiral allylic sulfones. nih.govorganic-chemistry.org Rhodium catalysis with a C1-symmetric P,N-ligand has been successfully applied to the hydrosulfonylation of allenes and alkynes with sodium sulfinates, achieving both high regioselectivity and enantioselectivity (up to 97% ee). nih.govorganic-chemistry.org This atom-economical and operationally simple method provides a direct route to chiral sulfones with a wide range of functional groups. nih.gov

Organocatalysis, in conjunction with photoredox catalysis, offers a transition-metal-free approach to enantioenriched sulfones. rsc.org For example, the enantioselective sulfonylation of α,β-unsaturated carbonyl compounds using a sulfur dioxide surrogate can be achieved through the synergistic action of a photoredox catalyst and a hydrogen-bonding catalyst. rsc.org This method provides a pathway to sulfones with a chiral center at the α-position. rsc.org

The following table summarizes selected catalytic systems and their performance in the enantioselective synthesis of chiral sulfones, which could be adapted for the synthesis of analogs of this compound.

| Catalytic System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Rh/[Rh(acac)(C2H4)2]/Chiraphos | α,β-Unsaturated 2-pyridyl sulfones | β-Substituted 2-pyridyl sulfones | 70-92% | nih.gov |

| Ir-catalyst | Terminal homoallyl sulfones | γ-Chiral sulfones | up to 98% | nih.gov |

| RuCl(S,S)-TsDPEN) | β-Keto sulfones | β-Hydroxy sulfones | High | organic-chemistry.org |

| Rh/(Rax,S,S)-StackPhim | Allenes/Alkynes | Allylic sulfones | up to 97% | nih.govorganic-chemistry.org |

| Ni-Organophotocatalyst | Alkenes | β-Chiral vinyl sulfones | 84-92% | nih.gov |

| Pd2(dba)3/(S,S)-ANDEN phenyl Trost ligand | Racemic ester- and ketone-substituted sulfones | Enantioenriched α-difunctionalized cyclic sulfones | High | mdpi.com |

These advanced methodologies underscore the significant progress in the enantioselective synthesis of chiral sulfones. The choice of a specific catalytic system would depend on the desired stereochemistry and the specific structure of the target molecule analogous to this compound.

Mechanistic Investigations and Reaction Pathways of Benzyl 4-chlorobutyl Sulfone

Reactivity of the Sulfone Functional Group

The sulfonyl group (–SO2–) is a powerful electron-withdrawing moiety that significantly influences the reactivity of adjacent carbon atoms. This influence is central to the generation of key reactive intermediates from Benzyl 4-chlorobutyl sulfone.

Generation and Transformations of Sulfone-Stabilized Carbanions

The hydrogen atoms on the carbon atom positioned between the phenyl ring and the sulfonyl group (the benzylic position) exhibit enhanced acidity. This increased acidity is due to the potent electron-withdrawing inductive effect of the sulfonyl group and the resonance stabilization of the resulting conjugate base. siue.eduwikipedia.org Consequently, treatment with a suitable base can readily deprotonate this position to form a sulfone-stabilized carbanion. siue.edu A variety of bases can be employed for this purpose, with the choice depending on the desired reactivity. siue.edu

These carbanions are valuable nucleophiles in organic synthesis. wikipedia.org They can participate in a range of carbon-carbon bond-forming reactions, including:

Alkylation reactions: The carbanion can react with alkyl halides to introduce new alkyl substituents.

Aldol-type additions: They can add to carbonyl compounds, such as aldehydes and ketones, to form β-hydroxy sulfones. thieme-connect.de

Michael additions: As a soft nucleophile, the sulfone-stabilized carbanion can undergo conjugate addition to α,β-unsaturated systems.

Furthermore, these intermediates are pivotal in specific named reactions. For instance, the Julia-Lythgoe olefination involves the reaction of a sulfone-stabilized carbanion with an aldehyde, followed by a reductive elimination to produce an alkene. wikipedia.org Similarly, the Ramberg-Bäcklund reaction can occur if the sulfone possesses an α-halo substituent, leading to the formation of an alkene through a transient episulfone intermediate. cdnsciencepub.com

In a specific investigation, sulfone-stabilized carbanions were shown to react with a model peptide sulfenyl amide. nih.gov This reaction proceeds via the attack of the carbanion on the electrophilic sulfur atom of the sulfenyl amide, highlighting the nucleophilic character of these intermediates. nih.gov

Photoredox Catalysis for Alkyl Radical Generation from Sulfones

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating alkyl radicals from stable alkyl sulfones. researchgate.netbeilstein-journals.org This process typically involves a single-electron transfer (SET) from an excited photocatalyst to the sulfone, or a reductive quenching of the photocatalyst followed by an electron transfer to the sulfone. researchgate.netnih.gov This SET event initiates the cleavage of a carbon-sulfur bond, leading to the formation of an alkyl radical and a sulfinate anion. researchgate.net

This strategy has been successfully applied to a diverse range of alkyl sulfones, including primary, secondary, and tertiary systems, demonstrating its broad applicability. researchgate.net The generated alkyl radicals can then be engaged in various synthetic transformations, such as the formation of new carbon-carbon bonds through Giese additions or cross-coupling reactions. researchgate.netbeilstein-journals.org For example, photoredox/nickel dual catalysis has been developed to couple alkyl radicals generated from sulfones with aryl halides. nih.gov

While direct studies on this compound are not prevalent in the provided sources, the general principles of photoredox-mediated desulfonylation are applicable. researchgate.net The benzyl group may influence the redox potential of the sulfone, and the resulting 4-chlorobutyl radical would be available for subsequent reactions.

Reductive Desulfonylation Mechanisms and Alkyl Radical Pathways

Reductive desulfonylation refers to the cleavage of the carbon-sulfur bond in a sulfone, typically replacing it with a carbon-hydrogen bond. wikipedia.orgorganicreactions.org This transformation is a key step in many synthetic sequences where the sulfonyl group is used as a temporary activating or directing group. wikipedia.org

Several reducing agents can effect this transformation, including active metals like sodium amalgam and samarium(II) iodide, as well as tin hydrides. wikipedia.org The mechanism of these reductions can involve the formation of radical intermediates. For instance, the reduction of α-nitro sulfones with sodium dithionite, catalyzed by a viologen, is proposed to proceed through a single-electron transfer to the sulfone, generating a radical anion. psu.edu This intermediate then expels the sulfinate anion to give a nitroalkyl radical, which is further reduced and protonated to yield the final product. psu.edu

Base-mediated borylation of alkyl sulfones has also been shown to proceed via radical intermediates. chemistryviews.org Experimental evidence, including radical clock and trapping experiments, supports a pathway involving the formation of alkyl radicals. chemistryviews.org These findings suggest that the reductive desulfonylation of this compound could provide a pathway to the 4-chlorobutyl radical, which could then be trapped or participate in further reactions.

Oxidative Reactivity of Sulfones and Related Sulfoxides

Sulfones are generally stable to oxidation due to the sulfur atom being in its highest oxidation state (+6). However, their precursors, sulfides and sulfoxides, are readily oxidized. The controlled oxidation of sulfides is a primary route to the synthesis of sulfoxides and, subsequently, sulfones. acsgcipr.orgjchemrev.com

A variety of oxidizing agents can be used for this purpose, including hydrogen peroxide, peroxy acids (like m-CPBA), and Oxone. jchemrev.combeilstein-journals.org The selectivity of the oxidation (sulfide to sulfoxide vs. sulfone) can often be controlled by the choice of oxidant, stoichiometry, and reaction conditions. acsgcipr.orgbeilstein-journals.org For example, using urea-hydrogen peroxide in acetic acid, thioglycosides have been selectively oxidized to either the corresponding sulfoxide or sulfone by adjusting the stoichiometry and temperature. beilstein-journals.org

In the context of this compound, its synthesis would typically involve the oxidation of the corresponding Benzyl 4-chlorobutyl sulfide. The presence of the electron-withdrawing benzyl and 4-chlorobutyl groups might influence the reactivity of the sulfide towards oxidation. A study on the oxidation of benzyl thioglucopyranosides showed that they are readily oxidized to the corresponding sulfoxides and sulfones. beilstein-journals.org

Intramolecular and Intermolecular Reactions of the 4-Chlorobutyl Chain

The 4-chlorobutyl portion of the molecule provides an electrophilic center at the carbon atom bonded to the chlorine. This allows for a range of nucleophilic substitution reactions.

Nucleophilic Substitution Reactions and Their Scope

The chlorine atom on the butyl chain is a good leaving group, making the terminal carbon susceptible to attack by nucleophiles. google.com This can lead to both intermolecular and intramolecular reactions.

Intermolecular Reactions: A wide array of nucleophiles can displace the chloride to form new bonds. Examples include:

Amines, leading to the formation of amino-substituted sulfones.

Alkoxides or phenoxides, resulting in ether linkages.

Thiolates, forming thioethers.

Cyanide, yielding a nitrile.

The efficiency of these reactions depends on the strength of the nucleophile, the solvent, and the reaction conditions.

Intramolecular Reactions: If a nucleophilic center is present elsewhere in the molecule, or is generated in situ, an intramolecular cyclization can occur. For this compound, the most likely intramolecular reaction involves the sulfone-stabilized carbanion. As described in section 3.1.1, the benzylic proton is acidic. Upon deprotonation with a base, the resulting carbanion can act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This intramolecular SN2 reaction would result in the formation of a five-membered cyclized product, 2-benzyl-1,1-dioxidotetrahydrothiophene.

Studies on similar systems support the feasibility of such cyclizations. For example, the intramolecular addition of carbanions generated from benzyl sulfones to ortho-arylimino groups has been reported to form substituted indoles. thieme-connect.de While direct evidence for the cyclization of this compound was not found in the provided search results, the fundamental principles of nucleophilic substitution suggest this is a highly probable reaction pathway under basic conditions.

A related study showed that the reaction of N-alkyl pyrrolidines with chloroformates can yield 4-chlorobutyl carbamates through a ring-opening mechanism. acs.orgacs.org This highlights the utility of the 4-chlorobutyl moiety as a versatile bifunctional component in organic synthesis. acs.org

Tendency for Intramolecular Cyclization (e.g., to form cyclic ethers or sulfur heterocycles)

This compound possesses the necessary functionalities for intramolecular cyclization. The sulfonyl group, being a strong electron-withdrawing group, can stabilize an adjacent carbanion, facilitating nucleophilic attack. The 4-chlorobutyl chain provides an electrophilic carbon atom and a leaving group (chloride), making it susceptible to intramolecular substitution reactions.

One potential pathway is the formation of a five-membered sulfur heterocycle, specifically a substituted tetrahydrothiophene 1,1-dioxide. This would occur via an intramolecular SN2 reaction where a carbanion alpha to the sulfonyl group displaces the chloride. The formation of five- and six-membered rings through such cyclizations is a known process for related haloalkyl sulfones. rsc.org

Alternatively, under specific conditions, the formation of cyclic ethers could be envisioned, although this is generally less favored. The formation of such heterocycles often involves the participation of the sulfonyl group in the reaction mechanism, which can influence the regioselectivity and outcome of the cyclization. beilstein-journals.org

Influence of Chain Length and Halogen Position on Regioselectivity and Reaction Outcomes

The regioselectivity and outcome of intramolecular reactions in haloalkyl sulfones are significantly influenced by the length of the alkyl chain and the position of the halogen. In the case of this compound, the four-carbon chain is well-suited for the formation of a five-membered ring via intramolecular cyclization, a common and favored pathway in many cyclization reactions. beilstein-journals.org

Should the chain length be altered, the favorability of cyclization and the size of the resulting ring would change. For instance, a shorter chain, such as in benzyl 2-chloroethyl sulfone, would favor the formation of a three-membered thiirane 1,1-dioxide ring, which is known to be an intermediate in the Ramberg–Bäcklund reaction. rsc.org Conversely, a longer chain could lead to the formation of larger, less stable rings or favor intermolecular reactions over cyclization.

The position of the halogen is also critical. A halogen at the β-position relative to the sulfonyl group can lead to elimination reactions, while a halogen at a more distant position, as in the 4-chloro position of the title compound, primarily facilitates intramolecular substitution. core.ac.uk The nature of the halogen itself (Cl, Br, I) can also affect the reaction rate, with iodides generally being the best leaving groups.

Reactivity of the Benzyl Moiety: Electrophilic and Radical Processes

The benzyl group in this compound introduces additional reaction possibilities. The benzylic hydrogens are activated towards free radical attack. msu.edu Under radical conditions, abstraction of a benzylic hydrogen can lead to a stabilized benzylic radical, which can then participate in various coupling or rearrangement reactions. sci-hub.stacs.org For instance, radical chain addition-elimination mechanisms have been proposed for the 1,3-rearrangement of allylic sulfones. sci-hub.st

The benzene ring itself is susceptible to electrophilic aromatic substitution. However, the sulfonyl group is deactivating and meta-directing. masterorganicchemistry.com Therefore, electrophilic substitution on the benzene ring of this compound would be expected to occur at the meta-position, and the reaction would likely require forcing conditions due to the deactivating effect. msu.edu The presence of substituents on the benzene ring can further influence the regioselectivity of such reactions. msu.eduresearchgate.net

Interplay Between Different Reactive Centers within the Molecule

The reactivity of this compound is a result of the interplay between its different reactive centers: the acidic α-protons, the benzylic position, the aromatic ring, and the electrophilic carbon bearing the chlorine atom. The specific reaction pathway that is followed will depend on the reaction conditions, such as the base, solvent, and temperature.

For example, in the presence of a strong base, deprotonation at the α-position is likely, leading to an α-sulfonyl carbanion. This carbanion can then act as a nucleophile, leading to intramolecular cyclization. Alternatively, under radical conditions, reactions at the benzylic position may be favored. sci-hub.stacs.org The sulfonyl group's ability to act as a leaving group in certain transition metal-catalyzed cross-coupling reactions further expands the molecule's reactivity profile. nih.gov

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of complex organic reactions, including those involving sulfones. mdpi.compnas.org These methods allow for the detailed investigation of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally. hep.com.cn

For the intramolecular cyclization of this compound, DFT calculations can be used to model the transition state of the SN2 reaction. By calculating the activation energy barrier for this process, the feasibility of the reaction can be predicted. The energy profile for the entire reaction pathway can be mapped out, identifying the energies of reactants, intermediates, transition states, and products. hep.com.cn

For instance, in related systems, DFT calculations have been used to determine the energy barriers for different cyclization pathways, helping to explain the observed regioselectivity. nih.gov The effect of different substituents or reaction conditions on the energy profile can also be modeled, providing insights into how to control the reaction outcome. mdpi.com

Table 1: Hypothetical Calculated Energy Barriers for Competing Pathways

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| 5-exo-tet cyclization | Intramolecular SN2 | 15-25 |

| Benzylic Radical Abstraction | H-atom abstraction | 10-20 |

| Electrophilic Aromatic Substitution (meta) | Wheland-type intermediate | >30 |

Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate computational methods.

Reaction coordinate mapping is a computational technique used to visualize the transformation from reactants to products through the transition state. aps.org For a key transformation like the intramolecular cyclization of this compound, the reaction coordinate would likely be defined by the breaking of the C-Cl bond and the formation of the new C-C or C-S bond.

By mapping the energy of the system as a function of this reaction coordinate, the minimum energy path for the reaction can be determined. aps.org This provides a detailed picture of the geometric and electronic changes that occur during the reaction. Such studies can reveal whether the reaction is concerted or proceeds through a stepwise mechanism involving intermediates. researchgate.net

Advanced Synthetic Applications of Benzyl 4-chlorobutyl Sulfone Derivatives

As Bifunctional Reagents and Building Blocks in Complex Molecule Synthesis

The structure of benzyl 4-chlorobutyl sulfone inherently contains two reactive sites: an electrophilic carbon atom attached to the chlorine and a nucleophilic carbon atom adjacent to the sulfonyl group (upon deprotonation). This 1,4-bifunctional nature allows for sequential or cascade reactions to construct complex molecular frameworks.

The chloroalkyl moiety serves as a classic electrophile for nucleophilic substitution reactions (SN2), enabling the introduction of a variety of functional groups. Concurrently, the sulfone group activates the adjacent benzylic and methylene protons, facilitating their removal by a base to form a stabilized carbanion. This carbanion can then act as a nucleophile, attacking a wide range of electrophiles.

This dual reactivity is analogous to that of other 1,4-bifunctional compounds like 4-chlorobutyl carbamates, which are generated from the selective ring-opening of N-alkyl pyrrolidines. acs.orgacs.org These carbamates are valuable intermediates in synthetic transformations, including various coupling reactions. acs.org Similarly, this compound can be employed in a stepwise fashion. For instance, the chloride can be displaced by a nucleophile, and in a subsequent step, the sulfone-stabilized carbanion can be generated and reacted with an electrophile, effectively building a more complex molecule from the simple butane tether.

| Functional Group | Chemical Role | Potential Reactions |

| Chlorobutyl | Electrophilic Site | Nucleophilic Substitution (S_N2) |

| Benzyl Sulfone | Carbanion Stabilizer | Alkylation, Acylation, Michael Addition |

Utility in Carbon-Carbon Bond Forming Reactions

The generation of carbon-carbon bonds is fundamental to organic synthesis, and derivatives of this compound are well-suited for such transformations. The sulfone group, in particular, is not merely a passive linker but an active participant in facilitating C-C bond formation through various mechanisms.

Sulfones are established precursors for generating radicals, which are highly effective in the functionalization of unsaturated systems like alkenes. Recent methodologies have demonstrated that alkyl radicals can be efficiently generated from stable and easily synthesized alkylsulfones using visible-light photoredox catalysis. researchgate.net These radicals readily engage in C-C bond-forming reactions. researchgate.net

In this context, the this compound framework could be utilized in a similar fashion. The reductive desulfonylation under photocatalytic conditions could generate a 4-chlorobutyl radical. This radical could then add across an alkene, forming a new C-C bond and a new radical species that can be further trapped or propagated, leading to complex difunctionalized products. This approach is particularly valuable for its mild conditions and high functional group tolerance. researchgate.netd-nb.info

Furthermore, the carbanion generated alpha to the sulfone can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, another powerful method for C-C bond formation.

The bifunctional nature of this compound makes it an ideal substrate for cascade and annulation reactions, where a single synthetic operation triggers the formation of multiple chemical bonds and, typically, a new ring system. A prime example is the Michael-Initiated Ring Closure (MIRC) reaction. nih.gov

In a potential MIRC application, a nucleophile could first displace the chloride ion from this compound. If the incoming nucleophile also contains a Michael acceptor (such as an α,β-unsaturated ester), an intramolecular reaction can be initiated. The sulfone-stabilized carbanion, formed by deprotonation, can then attack the Michael acceptor within the same molecule, leading to the formation of a cyclic product in a single, highly efficient step. The use of vinyl sulfone-modified carbohydrates in MIRC reactions to generate a wide variety of enantiomerically pure carbocycles and heterocycles highlights the power of this strategy. nih.gov

| Reaction Type | Role of Sulfone Derivative | Resulting Structure | Ref. |

| Radical Addition | Radical Precursor | Functionalized Alkane | researchgate.net |

| Michael Addition | Nucleophile (as carbanion) | 1,5-Dicarbonyl or equivalent | nih.gov |

| MIRC Annulation | Bifunctional Building Block | Cyclic Compound | nih.gov |

Functionalization of Unsaturated Systems (e.g., Alkenes)

Precursors for Polymer and Material Science Applications

Beyond small molecule synthesis, sulfone-containing compounds are critical in materials science, particularly in the production of high-performance polymers.

Polysulfones (PSU) are a family of high-performance thermoplastics known for their exceptional thermal stability, toughness, and resistance to hydrolysis. d-nb.infowikipedia.org The industrial synthesis of polysulfones typically involves the step-growth polycondensation of a diphenoxide with an activated aromatic dihalide, most commonly bis(4-chlorophenyl) sulfone. wikipedia.orggoogle.com The electron-withdrawing sulfone group is crucial as it activates the halide positions toward nucleophilic aromatic substitution.

While this compound is not a traditional monomer for this process due to its alkyl-aryl sulfone structure, it can be envisioned as a valuable co-monomer or modifying agent. A more direct route to incorporating a similar structure into a polymer is demonstrated by the synthesis and polymerization of 4-vinylbenzylphenylsulfone. lifescienceglobal.comresearchgate.net This monomer, prepared from the reaction of chloromethyl styrene, undergoes free radical polymerization to produce a polysulfone with the sulfone group pendant to the main polymer chain. lifescienceglobal.comresearchgate.net By analogy, this compound could be chemically modified to introduce a polymerizable group (e.g., a vinyl or acrylate function), allowing its incorporation into various polymer backbones.

The incorporation of the this compound moiety into larger polymeric structures can impart desirable properties. The sulfone group itself contributes to thermal stability and can be sulfonated to create ion-exchange membranes for applications like fuel cells or forward osmosis. wikipedia.orgpolito.it

The chlorobutyl group serves as a reactive handle for grafting the molecule onto existing polymer chains or surfaces. google.com This chemical tethering is a well-established strategy for modifying the properties of materials. For example, the covalent binding of stabilizers onto a polymer backbone prevents their loss over time through evaporation or migration, a significant advantage for materials used in demanding environments. iaea.org By grafting a molecule like this compound onto another polymer, one could enhance its thermal properties or introduce a site (the benzyl group) for further functionalization.

Synthesis of Polysulfones and Related Polymeric Structures

Derivatization Strategies for Enhanced Functionality and Molecular Diversity

The structural features of this compound derivatives provide multiple avenues for derivatization, enabling the introduction of new functional groups and the expansion of molecular diversity. These strategies are crucial for fine-tuning the properties of the target molecules for various applications.

Selective Functional Group Transformations

The chloroalkyl chain in this compound is a key site for selective functional group transformations. The chlorine atom can be readily displaced by various nucleophiles to introduce a wide array of functionalities. For instance, the chloride can be substituted to form other halides, or it can be replaced by oxygen, nitrogen, or sulfur-containing groups.

Furthermore, the sulfone group itself can be a target for transformation. While sulfones are generally stable, under specific conditions, they can undergo reactions such as reduction or elimination. researchgate.net For example, reductive desulfonylation can be achieved using visible-light photoredox catalysis, which generates alkyl radicals from stable alkylsulfones. researchgate.net This method allows for the formation of new carbon-carbon bonds under mild conditions. researchgate.net

The benzyl group also offers opportunities for modification. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Additionally, the benzylic position can be functionalized under certain reaction conditions.

Preparation of Novel Conjugates and Advanced Intermediates

The reactivity of the chloroalkyl chain makes this compound an excellent scaffold for the synthesis of novel conjugates. By reacting the chlorobutyl moiety with biomolecules or other functional molecules containing a suitable nucleophile, a variety of conjugates can be prepared. These conjugates can have applications in fields such as medicinal chemistry and materials science. For example, the synthesis of antibody-drug conjugates often involves the site-specific introduction of a unique reactive moiety into the antibody, followed by bioorthogonal coupling of a functional payload. thno.org

This compound and its derivatives also serve as advanced intermediates in multi-step syntheses. The sequential and selective reaction of the different functional groups allows for the construction of complex molecular frameworks. For example, the chlorobutyl group can be used to introduce a linking chain, which can then be further functionalized. This step-wise approach is fundamental in the synthesis of complex natural products and pharmaceuticals.

Applications in Heterocyclic Chemistry (e.g., formation of carbamates, thiocarbamates, and related heterocycles)

The electrophilic nature of the 4-chlorobutyl chain in this compound derivatives makes it a useful reagent in the synthesis of various heterocyclic compounds.

Carbamates can be synthesized through the reaction of the chlorobutyl group with an appropriate amine and a source of the carbonyl group. A study on the selective ring-opening of N-alkyl pyrrolidines with chloroformates demonstrates a method to generate 4-chlorobutyl carbamates. acs.orgacs.org This reaction's pathway, either ring-opening or dealkylation, is dependent on the substituent on the nitrogen atom. acs.orgacs.org Specifically, methyl and ethyl substituents on the pyrrolidine nitrogen lead to ring-opening and the formation of 4-chlorobutyl carbamates, while a benzyl substituent favors dealkylation. acs.orgacs.org These 4-chlorobutyl carbamates are valuable bifunctional compounds that can be utilized in further synthetic transformations. acs.org

The synthesis of thiocarbamates can also be achieved using derivatives of this compound. For instance, the reaction of benzyl sulfoxide with an isocyanide can lead to the formation of S-alkyl thiocarbamates. researchgate.net In a related reaction involving tetrahydrothiophene-1-oxide, an S-4-chlorobutyl thiocarbamate was identified as a product, indicating a nucleophilic attack of chloride on the ring-opened sulfoxide. researchgate.net

The versatility of the chlorobutyl group allows for its incorporation into various heterocyclic ring systems. Through intramolecular or intermolecular cyclization reactions, a range of nitrogen, oxygen, and sulfur-containing heterocycles can be synthesized. These heterocyclic scaffolds are prevalent in many biologically active molecules. msu.edu

Role in the Synthesis of Related Bioactive Molecule Scaffolds

This compound derivatives are important precursors for the synthesis of various bioactive molecule scaffolds. The ability to introduce diverse functionalities and to participate in cyclization reactions makes them valuable tools for medicinal chemists.

The sulfone moiety is a key structural feature in many pharmacologically active compounds. pharmascholars.com For example, diaryl sulfones are known to have various biological activities. pharmascholars.com The synthesis of novel benzyl naphthyl sulfoxide and sulfone derivatives has been explored for their potential as radioprotective agents. nih.gov

The chlorobutyl chain can be utilized to link the benzyl sulfone core to other molecular fragments, leading to the creation of hybrid molecules with potentially enhanced or novel biological activities. This approach is often used in drug discovery to explore new chemical space and to optimize the properties of lead compounds. The development of bioactive scaffolds often involves an iterative process of synthesis and biological evaluation, where the modular nature of this compound derivatives is particularly advantageous.

The synthesis of complex molecules often relies on the use of versatile building blocks that can be elaborated in a controlled and predictable manner. chemistry-chemists.com this compound and its derivatives fit this description well, providing a reliable platform for the construction of a wide range of bioactive scaffolds.

Spectroscopic Characterization and Structural Elucidation Techniques in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules in solution. For Benzyl 4-chlorobutyl sulfone, ¹H and ¹³C NMR would provide critical data for a complete structural assignment.

A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group, the methylene protons adjacent to the sulfone and the phenyl ring, and the protons of the chlorobutyl chain. The chemical shifts, signal multiplicities (e.g., singlets, triplets, multiplets), and integration values would confirm the connectivity of the proton environments. For instance, the benzylic protons would likely appear as a singlet, while the protons on the butyl chain would exhibit characteristic splitting patterns due to coupling with adjacent protons.

A ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. Signals would be expected for the aromatic carbons, the benzylic carbon, and the four distinct carbons of the 4-chlorobutyl group. The chemical shifts would be indicative of the electronic environment of each carbon atom, with the carbon attached to the sulfone group and the carbon bonded to chlorine appearing at characteristic downfield positions.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, allowing for the deduction of its elemental formula. For this compound (C₁₁H₁₅ClO₂S), HRMS would provide an exact mass measurement, confirming its atomic composition.

In addition to the molecular ion peak, mass spectrometry would also reveal a characteristic fragmentation pattern. The fragmentation of this compound would likely involve cleavage at the C-S and S-C bonds, leading to the formation of specific fragment ions. Expected fragments might include the benzyl cation (m/z 91) and ions corresponding to the loss of the chlorobutyl group or parts of it. Analysis of these fragments provides corroborating evidence for the proposed structure. While HRMS data for a related compound, 2-((4-chlorobutyl)sulfonyl)benzo[d]thiazole, has been reported, specific experimental mass spectrometry data for this compound is not available in the reviewed literature. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy An IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. The most prominent peaks would be the strong, asymmetric and symmetric stretching vibrations of the sulfone group (SO₂), typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Other expected absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-C stretching vibrations for the phenyl ring. The C-Cl stretch of the chlorobutyl group would also be present, typically in the 800-600 cm⁻¹ region.

Raman Spectroscopy Raman spectroscopy, which relies on the inelastic scattering of light, would provide complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman is often better for analyzing non-polar, symmetric bonds and skeletal vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the benzene ring and the C-S bonds.

A comprehensive search of scientific databases did not yield any experimental IR or Raman spectra specifically for this compound.

X-ray Crystallography for Solid-State Structural Determination and Stereochemical Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state.

The analysis would reveal the geometry around the tetrahedral sulfur atom of the sulfone group and the spatial arrangement of the benzyl and 4-chlorobutyl substituents relative to each other. This information is invaluable for understanding intermolecular interactions, such as packing forces within the crystal lattice. While the synthesis of various sulfone derivatives and their characterization by X-ray crystallography is documented in the literature, no published crystal structure for this compound could be located. google.comuniovi.eschemspider.com

Theoretical and Computational Perspectives on Benzyl 4-chlorobutyl Sulfone

Quantum Chemical Calculations for Electronic Structure, Bonding, and Conformational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the fundamental electronic and structural properties of molecules like Benzyl 4-chlorobutyl sulfone from first principles.

Electronic Structure and Bonding: Calculations can reveal the distribution of electrons within the molecule, identifying regions of high and low electron density. This is crucial for understanding the molecule's polarity, reactivity, and intermolecular interactions. For instance, the sulfone group (SO₂) is strongly electron-withdrawing, which would significantly influence the electron density on the adjacent benzyl and 4-chlorobutyl groups. Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's susceptibility to nucleophilic and electrophilic attack.

Conformational Analysis: The flexible butyl chain and the rotatable benzyl group suggest that this compound can exist in multiple conformations. Quantum chemical calculations can be used to perform a potential energy surface scan by systematically rotating the key dihedral angles. This would allow for the identification of stable conformers (local minima) and the transition states connecting them. The relative energies of these conformers can be calculated to determine their population at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-311G(d,p) Level of Theory

| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 0.00 |

| B | 180° (anti) | 0.85 |

| C | -60° (gauche) | 0.00 |

This table illustrates the type of data that would be generated from conformational analysis, showing the relative stability of different spatial arrangements of the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. researchgate.netua.ac.benih.gov An MD simulation would treat this compound and its surrounding environment (e.g., a solvent) as a collection of classical particles, solving Newton's equations of motion to track their movements over time.

Conformational Flexibility: While quantum mechanics is needed for accurate energy calculations of a few conformers, MD simulations can explore the conformational landscape of the molecule over longer timescales (nanoseconds to microseconds). This provides a dynamic picture of how the molecule flexes, bends, and transitions between different conformations, which is crucial for understanding its behavior in a real-world environment.

Solvent Interactions: MD simulations explicitly include solvent molecules, allowing for a detailed investigation of solute-solvent interactions. By simulating this compound in various solvents (e.g., water, methanol, chloroform), one could study the structure of the solvent shell around the molecule and calculate properties like the solvation free energy. This is particularly important for understanding its solubility and how the solvent might influence its reactivity. For instance, simulations could reveal the formation of specific hydrogen bonds between the sulfone oxygens and protic solvents.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Spectroscopy: Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. mdpi-res.com By comparing the predicted spectrum with the experimental one, a detailed assignment of the observed peaks to specific atoms in the molecule can be made.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemistry. These frequencies correspond to the absorption peaks in an IR spectrum. The predicted IR spectrum for this compound would show characteristic peaks for the S=O stretches of the sulfone group, C-H stretches of the aromatic and aliphatic parts, and the C-Cl stretch.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Sulfone | Symmetric S=O Stretch | 1150 |

| Sulfone | Asymmetric S=O Stretch | 1350 |

| Benzyl | Aromatic C-H Stretch | 3050-3100 |

| Butyl | Aliphatic C-H Stretch | 2850-2960 |

| Chloro | C-Cl Stretch | 650-750 |

This table exemplifies how computational chemistry can predict spectroscopic data that aids in the identification and characterization of the molecule.

In Silico Studies of Reactivity and Selectivity Profiles

Computational chemistry provides powerful tools to study the reactivity of molecules and predict the outcomes of chemical reactions without the need for laboratory experiments. acs.org

Reaction Mechanism Elucidation: For a potential reaction involving this compound, such as nucleophilic substitution at the carbon bearing the chlorine atom, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state structure and calculating the activation energy barrier. A lower activation energy would suggest a more favorable reaction.

Selectivity Prediction: In cases where a reaction can lead to multiple products, computational studies can help predict the selectivity. acs.org For example, by comparing the activation energies for different reaction pathways, one can determine which product is likely to be favored kinetically. This is particularly relevant for complex molecules with multiple reactive sites.

Development of Predictive Models for Chemical Transformations

While specific predictive models for this compound are not available, the principles of Quantitative Structure-Activity Relationship (QSAR) and other machine learning models could be applied if a dataset of related compounds with known properties or activities were available. nih.gov

QSAR Modeling: If a series of sulfone derivatives were synthesized and tested for a particular biological activity or chemical property, a QSAR model could be developed. This involves calculating a set of molecular descriptors (numerical representations of the chemical structure) for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity. Such a model could then be used to predict the activity of new, unsynthesized sulfone derivatives.

Predicting Chemical Transformations: Modern machine learning models are being trained on large datasets of chemical reactions to predict the products of a given set of reactants and reagents. While a highly specialized model for sulfone chemistry might not exist, general-purpose models could potentially suggest possible transformations for this compound, providing a starting point for experimental investigation.

Future Research Directions and Emerging Paradigms in Benzyl 4-chlorobutyl Sulfone Chemistry

Development of Novel Stereoselective and Enantioselective Synthetic Routes

The synthesis of chiral sulfones is a significant area of research, as these molecules are prevalent in biologically active compounds and serve as crucial intermediates in pharmaceutical synthesis. dicp.ac.cnrsc.org Future research could focus on developing stereoselective and enantioselective methods to produce chiral variants of Benzyl 4-chlorobutyl sulfone.

Current advanced strategies for synthesizing chiral sulfones often involve the asymmetric hydrogenation of unsaturated sulfones, catalyzed by transition metals like rhodium, ruthenium, iridium, and nickel. rsc.orgbohrium.com For instance, highly efficient enantioselective synthesis of various chiral sulfones has been achieved with rhodium-based catalysts, yielding products with up to 99.9% enantiomeric excess (ee). dicp.ac.cnacs.org Similarly, nickel-catalyzed asymmetric hydrogenation has proven effective for producing chiral sulfones in high yields (91–98%) and excellent enantioselectivities (up to 99.9% ee). rsc.org

A prospective research direction would be to design an unsaturated precursor to this compound and apply these asymmetric hydrogenation techniques. This would involve creating a derivative with a double bond at a strategic position, which, upon hydrogenation using a chiral catalyst, would yield an enantiomerically enriched product. The development of such routes would be a significant step forward, providing access to single-enantiomer forms of this sulfone for various applications.

Table 1: Comparison of Potential Catalytic Systems for Asymmetric Synthesis

| Catalyst Type | Metal | Precursor Type | Potential Advantages | Reported Enantioselectivity |

| Rhodium-Complex | Rh | α,β-Unsaturated Sulfone | High efficiency, mild conditions, broad substrate scope. dicp.ac.cnacs.org | Up to 99.9% ee dicp.ac.cnacs.org |

| Nickel-Complex | Ni | α,β-Unsaturated Sulfone | Cost-effective metal, high yields, excellent enantioselectivity. rsc.org | Up to 99.9% ee rsc.org |

| Ruthenium-Complex | Ru | Unsaturated Sulfone | Powerful methodology for constructing chiral sulfones. rsc.orgbohrium.com | High ee values reported bohrium.com |

| Organocatalysis | N/A | α-Bromosulfones | Metal-free alternative, asymmetric conjugate additions. dicp.ac.cn | Method-dependent |

This table is illustrative and based on results for analogous sulfone syntheses; specific outcomes for this compound precursors would require experimental validation.

Exploration of Unprecedented Reactivity Modes and Catalytic Systems

The sulfone group is traditionally viewed as a stable and somewhat inert functional group, often acting as a leaving group or an electron-withdrawing activator. thieme-connect.comresearchgate.net However, recent advances have focused on the direct functionalization of C-H bonds adjacent to the sulfone or even the cleavage of the C-S bond itself, opening up new synthetic possibilities. researchgate.netrsc.orgrsc.org

Future work on this compound could explore these novel reactivity modes:

C–H Functionalization: Research could target the selective functionalization of the C-H bonds at the positions alpha to the sulfonyl group (on the benzyl and butyl sides). rsc.org Transition-metal catalysis, particularly with palladium, has been used for the sulfonylation of arenes through C-H activation, and similar principles could be applied in reverse or for further modification. researchgate.net

Desulfonylative Coupling: The sulfone group, once considered a stable linchpin, can now be used as a coupling handle. researchgate.net Catalytic systems that enable the cleavage of the C-SO2 bond could allow the benzyl or the chlorobutyl fragments to participate in cross-coupling reactions, treating the sulfone as a versatile, removable connector. rsc.org

Radical-Mediated Reactions: The generation of radicals from sulfone precursors is another emerging area. nih.gov An unprecedented example involves the homolytic cleavage of a sulfone facilitated by an ortho-stannyl substituent on an aryl sulfone, showcasing that the sulfone group can be coaxed into unusual radical pathways. acs.org Investigating photochemical or radical-initiated transformations of this compound could lead to novel molecular scaffolds.

Integration into Sustainable and Green Chemistry Methodologies

Modern chemical synthesis places a strong emphasis on sustainability. nih.gov Future research should aim to synthesize and utilize this compound according to green chemistry principles.

Key areas for development include:

Flow Chemistry: Electrochemical flow processes have been developed for the selective and scalable oxidation of sulfides to sulfones, often without the need for supporting electrolytes. acs.orgnih.gov Applying this technology to the synthesis of this compound from its corresponding sulfide could offer improved safety, efficiency, and scalability. rsc.orgresearchgate.net

Greener Solvents and Catalysts: The synthesis of sulfones often relies on organic solvents and precious metal catalysts. rsc.org Research into using more sustainable media, such as deep eutectic solvents (DES), could provide a biodegradable and recyclable alternative to volatile organic compounds (VOCs). rsc.org Furthermore, developing catalysts based on earth-abundant metals or even metal-free systems, such as those using visible-light photocatalysis with recyclable catalysts like graphitic carbon nitride (g-C3N4), would significantly enhance the sustainability of sulfone synthesis. bioengineer.orgrsc.orgmdpi.com

Table 2: Green Chemistry Metrics for Sulfone Synthesis Methodologies

| Method | Catalyst | Solvent | Key Sustainability Advantage |

| Electrochemical Flow | Typically None (Electrode) | Acetonitrile/Water | Avoids chemical oxidants, highly scalable, no supporting electrolyte needed. acs.orgnih.gov |

| Deep Eutectic Solvents | Metal-free | Choline Chloride/Urea (DES) | Biodegradable and recyclable solvent system, avoids VOCs. rsc.org |

| Visible-Light Photocatalysis | g-C3N4 (recyclable) | Organic Solvent | Uses light as an energy source, metal-free, catalyst can be reused. rsc.org |

| Novel Oxidation Catalyst | SrMn₁₋ₓRuₓO₃ | Varies | High selectivity (99%) with minimal precious metal use, energy-efficient. bioengineer.org |

Design and Synthesis of Advanced Functional Materials Utilizing the Sulfone Scaffold

Sulfones are critical components in a variety of high-performance polymers, known as polysulfones, prized for their exceptional thermal stability, chemical resistance, and mechanical strength. chemimpex.comnumberanalytics.comspiedigitallibrary.org The structure of this compound makes it a compelling candidate as a monomer or functionalizing agent for new materials.

Polymer Synthesis: The benzyl group and the terminal chloro group on the butyl chain offer two distinct points for polymerization or grafting. Research has been conducted on synthesizing polymers from related structures, such as 4-Vinylbenzylphenylsulfone, via free radical polymerization. researchgate.netlifescienceglobal.com this compound could be investigated as a monomer to create novel polysulfones. The flexible butyl chain could impart different mechanical properties (e.g., lower glass transition temperature, increased flexibility) compared to traditional rigid aromatic polysulfones. routledge.comwikipedia.org

Functional Coatings and Blends: Polysulfones are used to create materials with specific surface properties, such as membranes for filtration or biocompatible coatings for medical devices. spiedigitallibrary.orgroutledge.commdpi.com this compound could be used to modify existing polymers. By grafting it onto a polymer backbone, the sulfone group could enhance thermal stability, while the benzyl and chloro- functionalities could be used for further chemical modification or to tune surface properties like hydrophobicity. spiedigitallibrary.org

Application in Chemical Biology and Probe Development (excluding specific biological activity details)